![molecular formula C16H21NO6 B2960840 N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2309571-32-0](/img/structure/B2960840.png)

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

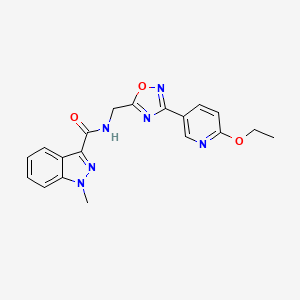

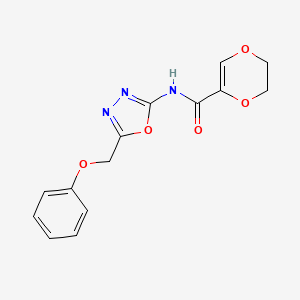

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the ether, carboxamide, and benzodioxine groups would likely have significant effects on the compound’s overall structure and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the ether and carboxamide groups in this compound could affect its polarity, solubility, and reactivity .Scientific Research Applications

Synthesis and Chemical Transformations :Research in organic chemistry often explores the synthesis and transformation of complex molecules. For instance, studies on the synthesis of Pyrimido[1,2‐a]benzimidazoles through the reaction of 2‐Aminobenzimidazol with Acetylendicarboxylate demonstrate the intricate reactions organic compounds can undergo, leading to new chemical entities with potential biological activities (Troxler & Weber, 1974). Such synthetic pathways highlight the versatility of organic synthesis in creating complex molecules that could serve as pharmaceuticals, agrochemicals, or materials.

Catalytic Processes and Polymerization :The use of aminoalcohols in catalytic processes, such as the N-heterocyclic carbene-organocatalyzed ring-opening polymerization, showcases the application of organic compounds in synthesizing polymers with specific end-functionalities (Bakkali-Hassani et al., 2018). This research area is vital for developing new materials with applications ranging from biomedical to industrial uses.

Biological Activities and Drug Development :Studies on the biological activities of compounds, such as the antimicrobial evaluation and docking studies of certain derivatives, reveal the potential of organic compounds in drug discovery and development (Talupur et al., 2021). These studies provide insights into the interaction between small molecules and biological targets, laying the groundwork for the development of new therapeutics.

Advanced Glycation End-Products and Diseases :Research on molecules like Methylglyoxal and its involvement in forming advanced glycation end-products illustrates the intersection of organic chemistry with biochemistry and disease mechanisms (Nemet et al., 2006). Understanding these processes is crucial for developing treatments for diabetes, neurodegenerative diseases, and other conditions related to protein glycation.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c18-6-8-22-16(5-7-20-11-16)10-17-15(19)14-9-21-12-3-1-2-4-13(12)23-14/h1-4,14,18H,5-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTPBUXAFPYNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C2COC3=CC=CC=C3O2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2960759.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2960762.png)

![3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2960766.png)

![1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2960772.png)

![3-(Tert-butyl)-2-(4-nitrophenyl)-6-nitroindeno[3,2-C]pyrazol-4-one](/img/structure/B2960776.png)

![6-chloro-N-[(4-fluorophenyl)methyl]pyridazine-3-carboxamide](/img/structure/B2960777.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2960778.png)